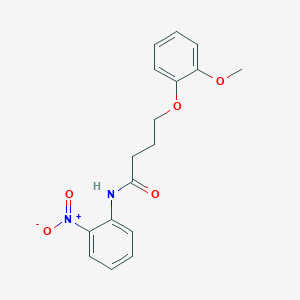![molecular formula C20H15N3O6S3 B254826 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide](/img/structure/B254826.png)
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide, also known as BAY 11-7082, is a chemical compound that has been extensively studied for its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in regulating inflammation, immune responses, and cell survival.
Mécanisme D'action
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide 11-7082 inhibits the activation of the NF-κB pathway by preventing the degradation of the inhibitor of kappa B (IκB) proteins, which normally bind to and inhibit NF-κB. This leads to the accumulation of IκB proteins and the inhibition of NF-κB activation, which results in the suppression of inflammation and cell survival.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide 11-7082 has been shown to have anti-inflammatory effects in various cell types, including macrophages and endothelial cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells and sensitize them to chemotherapy. N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide 11-7082 has been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide 11-7082 is a potent and specific inhibitor of the NF-κB pathway, making it a valuable tool for studying the role of NF-κB in various biological processes. However, the use of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide 11-7082 in cell culture experiments can be limited by its relatively short half-life and potential off-target effects. Additionally, the use of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide 11-7082 in animal models can be limited by its poor solubility and bioavailability.
Orientations Futures
Future research on N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide 11-7082 could focus on developing more potent and specific inhibitors of the NF-κB pathway, as well as improving the solubility and bioavailability of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide 11-7082 for use in animal models. Additionally, further studies could investigate the potential therapeutic applications of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide 11-7082 in combination with other drugs for the treatment of various diseases, including cancer and autoimmune disorders.
Méthodes De Synthèse
The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide 11-7082 involves several steps, starting with the reaction of 2-aminobenzothiazole with 4-chloro-3-nitrobenzenesulfonyl chloride to produce the intermediate compound 2-(4-chloro-3-nitrobenzenesulfonyl)-1,3-benzothiazole. This intermediate is then reacted with 4-hydroxyphenylboronic acid and a palladium catalyst to produce N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide 11-7082. The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide 11-7082 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The inhibition of the NF-κB pathway by N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide 11-7082 has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies. N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide 11-7082 has also been studied for its potential use in combination with other drugs to enhance their therapeutic efficacy.
Propriétés
Nom du produit |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitro-4-methoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C20H15N3O6S3 |
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-methoxy-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C20H15N3O6S3/c1-29-17-9-7-13(11-15(17)23(25)26)32(27,28)22-12-6-8-16(24)19(10-12)31-20-21-14-4-2-3-5-18(14)30-20/h2-11,22,24H,1H3 |
Clé InChI |
ULINTDCKCSRQQL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3)[N+](=O)[O-] |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1-pyrrolidinylsulfonyl)-N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide](/img/structure/B254743.png)
![4-(2-butan-2-ylsulfanyl-8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl)benzonitrile](/img/structure/B254746.png)
![4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B254747.png)
![9-[5-(2-nitrophenyl)furan-2-yl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B254755.png)
![4-[2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B254757.png)
![5-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methylsulfanyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B254758.png)


![ethyl 2-[4-(2-methoxyphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B254764.png)

![Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate](/img/structure/B254767.png)
![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254769.png)

![N-[4-(acetylamino)phenyl]-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B254780.png)